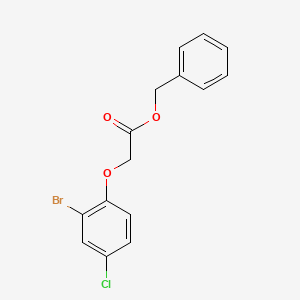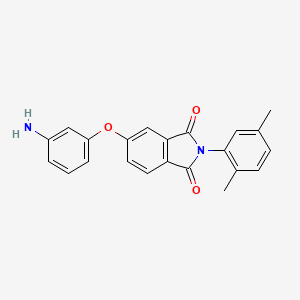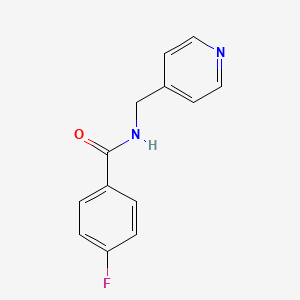
1-(phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, commonly known as PATMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
PATMP has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, PATMP has been shown to have neuroprotective effects and can improve cognitive function. In pharmacology, PATMP has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular diseases. In drug discovery, PATMP has been used as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of PATMP is not fully understood, but it is believed to act on various molecular targets, including receptors and enzymes. PATMP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PATMP has been shown to have a range of biochemical and physiological effects. It can increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which can improve cognitive function and mood. It also has antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, PATMP has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PATMP has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized using a multistep process. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of PATMP. One area of focus is the development of new drugs based on the structure of PATMP. Another area of focus is the study of its potential use in the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of PATMP and its effects on various molecular targets.
Synthesemethoden
PATMP can be synthesized using a multistep process that involves the reaction of phenoxyacetyl chloride with 2,4,5-trimethoxybenzylamine to form phenoxyacetyl-2,4,5-trimethoxybenzylamine. The resulting compound is then reacted with piperazine to produce PATMP. This synthesis method has been optimized to produce high yields of pure PATMP.
Eigenschaften
IUPAC Name |
oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.C2H2O4/c1-26-19-14-21(28-3)20(27-2)13-17(19)15-23-9-11-24(12-10-23)22(25)16-29-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-8,13-14H,9-12,15-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJFCGHKAGIOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)

![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)

![4-methoxy-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5205981.png)